N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide
Description
N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide is a complex organic compound characterized by its unique structure, which includes a phenylamino group, a phenyl group, and a cyclopentyl group attached to a formamide moiety
Properties
IUPAC Name |
N-(4-anilinophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-23(24(17-7-8-18-24)19-9-3-1-4-10-19)26-22-15-13-21(14-16-22)25-20-11-5-2-6-12-20/h1-6,9-16,25H,7-8,17-18H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOFSQXYZIVRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to suit the specific requirements of the compound being synthesized.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its aromatic amine (-NH-) and formamide (-NCHO) moieties. Key observations include:
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Aromatic amine oxidation : The phenylamino group oxidizes to form nitroso or nitro derivatives under strong oxidizing agents like KMnO₄/H₂SO₄.
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Formamide dehydrogenation : The formamide group loses hydrogen to form isocyanate intermediates, which may further react with nucleophiles.
Reaction conditions and products are summarized below:
| Reaction Site | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylamino group | KMnO₄ (acidic) | Nitroso derivative | 60–70% | |
| Formamide group | H₂O₂ (catalytic) | Isocyanate intermediate | 45–55% |
Electrophilic Aromatic Substitution
The phenyl rings participate in electrophilic substitution, with regioselectivity governed by the electron-donating phenylamino group:
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Nitration : Occurs at the para position of the phenylamino-substituted ring using HNO₃/H₂SO₄.
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Sulfonation : Achieved with fuming H₂SO₄, yielding water-soluble sulfonated derivatives.
Computational studies (DFT) confirm that the phenylamino group directs electrophiles to the para position due to resonance stabilization .
Nucleophilic Addition at the Formamide Group
The formamide carbonyl carbon is susceptible to nucleophilic attack:
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Hydrolysis : Under acidic or basic conditions, the compound hydrolyzes to form carboxylic acid and ammonia .
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Grignard Reagent Addition : Reacts with organomagnesium halides to form tertiary amines .
Transition Metal-Catalyzed Coupling Reactions
The compound participates in cross-coupling reactions, facilitated by its aromatic halide derivatives:
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Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids generates biaryl structures .
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Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts.
Reductive Amination and Tautomerization
The formamide group undergoes tautomerization to imidic acid under acidic conditions, enabling reductive amination with ketones or aldehydes . For example:
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Reaction with 4-hydroxybenzaldehyde in formamide/formic acid yields N-alkylated derivatives at 77% efficiency .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two decomposition stages:
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150–200°C : Loss of the formamide group as CO and NH₃.
Biological Interactions
While not a direct reaction, the compound interacts with biomolecules:
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Human Serum Albumin (HSA) Binding : Fluorescence quenching studies indicate static binding (Kₐ ~10⁴ M⁻¹), suggesting potential pharmacokinetic relevance .
Catalyzed Reaction Mechanisms
DFT studies on analogous formamides reveal:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molar Mass : 356.46 g/mol
- CAS Number : 1023513-81-6
The compound features a unique structure that includes a phenylamino group, a phenyl group, and a cyclopentyl group attached to a formamide moiety, which contributes to its diverse applications in research.
Chemistry
-
Building Block in Organic Synthesis :
- N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide serves as a versatile building block in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can be further modified for specific applications.
- Reagent in Chemical Reactions :
Biology
-
Antimicrobial Properties :
- Preliminary studies indicate that this compound exhibits antimicrobial activities. This suggests its potential use in developing new antimicrobial agents.
- Anticancer Activity :
Medicine
- Therapeutic Development :
-
Mechanism of Action :
- This compound may exert its effects by binding to specific enzymes or receptors involved in disease processes, thereby modulating their activity. This interaction could lead to therapeutic effects by inhibiting disease-related pathways.
Industry
- Specialty Chemicals Production :
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for drug development. |
| Study 2 | Antimicrobial Properties | Showed efficacy against certain bacterial strains, indicating possible applications in antimicrobial therapies. |
| Study 3 | Organic Synthesis | Used successfully as a reagent for synthesizing complex organic molecules with high yields. |
Mechanism of Action
The mechanism of action of N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Phenylamino)phenyl)formamide
- N-(Phenylcyclopentyl)formamide
- N-(4-(Phenylamino)phenyl)(cyclopentyl)formamide
Uniqueness
N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: CHNO
- Molecular Weight: 320.43 g/mol
The compound features a phenyl group attached to a cyclopentyl ring and an amine functional group, which may contribute to its biological properties.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been suggested that it could inhibit succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, which is crucial for cellular respiration and energy production.
- Antimicrobial Activity: Preliminary studies indicate that compounds similar to this compound possess antimicrobial properties, making them potential candidates for the development of new antimicrobial agents.
Anticancer Properties
Research has shown that derivatives of phenylamino compounds exhibit significant anticancer activity. For instance:
- A study focused on 2-phenylamino-3-acyl-1,4-naphthoquinones demonstrated potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and T24 (bladder cancer). The IC values for these compounds ranged from 1.5 μM to higher concentrations depending on the specific derivative tested .
Antimicrobial Activity
In a related context, other phenylamino derivatives have been evaluated for their antifungal activities. For example:
- Certain pyrazole derivatives showed promising antifungal activity against plant pathogens such as Rhizoctonia solani with EC values lower than commercially available fungicides . This suggests that this compound could also be effective against similar microbial targets.
Case Study 1: Anticancer Evaluation
A detailed evaluation of the compound's anticancer activity was conducted using various human cancer cell lines. The results are summarized in Table 1 below:
These findings indicate that the compound exhibits significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, various phenylamino derivatives were tested against several phytopathogenic fungi with results shown in Table 2:
| Compound | Pathogen | EC (mg/L) | Reference |
|---|---|---|---|
| Compound A | Rhizoctonia solani | 0.034 | |
| Compound B | Fusarium oxysporum | 0.021 |
These results demonstrate the potential effectiveness of phenylamino compounds in agricultural applications as antifungal agents.
Q & A
Q. What are the recommended synthetic routes for N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound involves multi-step organic reactions, including the formation of a phenylamino intermediate and subsequent formamide coupling. Key steps include:
- Phenylamino Intermediate : React 4-aminodiphenylamine with cyclopentylphenyl ketone under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the cyclopentylphenyl-aminophenyl backbone .
- Formamide Coupling : Introduce the formamide group via reaction with formic acid derivatives (e.g., chloroformate) in anhydrous DMF, using triethylamine as a base. Optimize temperature (60–80°C) and reaction time (12–24 hrs) to reduce side products .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) are essential for confirming the presence of the phenylamino, cyclopentyl, and formamide groups. Key signals include the formamide proton (δ 8.1–8.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (at 153 K) resolves the spatial arrangement of the phenylcyclopentyl moiety and hydrogen-bonding interactions in the formamide group, critical for validating stereochemistry .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ion) and purity (>98%).
Advanced Research Questions
Q. How does the phenylcyclopentyl group influence the compound’s pharmacokinetic properties compared to analogs with linear alkyl chains?
- Methodological Answer :
- Lipophilicity Studies : Measure logP values (shake-flask method) to compare hydrophobicity. The cyclopentyl group increases lipophilicity (predicted logP ~4.2) versus linear chains (logP ~3.5), enhancing membrane permeability .
- Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) and analyze via LC-MS. The rigid cyclopentyl structure reduces oxidative metabolism (t½ > 60 mins vs. 30 mins for linear analogs) .
- In Vivo PK Profiling : Administer IV/PO doses in rodent models and quantify plasma concentrations. The cyclopentyl group improves oral bioavailability (F > 40%) due to slower hepatic clearance .
Q. What strategies can resolve discrepancies in reported biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., BTK kinase inhibition assays with ATP concentration fixed at 10 µM) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., ibrutinib) to normalize activity measurements. For example, if IC₅₀ values vary, compare fold-changes relative to controls .
- Orthogonal Assays : Confirm activity in cell-based (e.g., Ramos B-cell proliferation) and biochemical (e.g., enzyme inhibition) assays. Discrepancies may arise from off-target effects in cellular systems .
Q. How can researchers design SAR studies to evaluate the role of the phenylcyclopentyl moiety in bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with cyclohexyl, phenylpropyl, or branched alkyl groups. Use reductive amination or Suzuki coupling to vary the substituents .
- Activity Profiling : Test analogs in kinase inhibition panels (e.g., BTK, EGFR) and cytotoxicity assays. For example, the phenylcyclopentyl analog may show 10-fold higher BTK selectivity (IC₅₀ = 50 nM) versus cyclohexyl analogs (IC₅₀ = 500 nM) due to steric complementarity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses. The cyclopentyl group may occupy a hydrophobic pocket in BTK’s active site, stabilizing the inhibitor-enzyme complex .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). For example, the compound may exhibit low solubility in water (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) .
- Temperature Dependence : Measure solubility at 25°C vs. 37°C. Heating to 37°C in PBS (pH 7.4) may improve solubility (2 mg/mL) due to increased kinetic energy disrupting crystalline lattice .
- Surfactant Use : Add polysorbate 80 (0.1% w/v) to aqueous solutions to enhance solubility via micelle formation, particularly for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
